molecular formula C7H4BrCl2NO B12959218 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone

2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone

Cat. No.: B12959218
M. Wt: 268.92 g/mol
InChI Key: NOWSXVZLBXRDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is a halogenated aromatic ketone with the molecular formula C₇H₄BrCl₂NO. Its structure features a pyridine ring substituted with chlorine at positions 2 and 4, and a bromoacetyl group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds for pharmaceutical and agrochemical applications . Key physical properties include a melting point of 128 °C and a molar mass of 231.04 g/mol . The bromine atom at the acetyl position enhances its reactivity in nucleophilic substitution reactions, while the dichloropyridinyl moiety contributes to steric and electronic effects that influence its interactions in synthetic pathways.

Properties

Molecular Formula

C7H4BrCl2NO

Molecular Weight

268.92 g/mol

IUPAC Name

2-bromo-1-(2,4-dichloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H4BrCl2NO/c8-3-5(12)6-4(9)1-2-11-7(6)10/h1-2H,3H2

InChI Key

NOWSXVZLBXRDQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)CBr)Cl

Origin of Product

United States

Preparation Methods

Direct Bromination of 1-(2,4-dichloropyridin-3-yl)ethanone

The most straightforward approach involves the bromination of the corresponding ethanone precursor at the alpha position to the carbonyl group. This is typically achieved by reacting 1-(2,4-dichloropyridin-3-yl)ethanone with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction Conditions:
    • Solvent: Acetone or other polar aprotic solvents
    • Base: Potassium carbonate (K2CO3) to neutralize generated acids and promote alpha-bromination
    • Temperature: Ambient (around 20 °C)
    • Time: Approximately 12 hours
  • Yield: Around 77% under optimized conditions
  • Procedure Summary:
    The ethanone derivative is dissolved in acetone, potassium carbonate is added, and the brominating agent is introduced. The mixture is stirred at room temperature for 12 hours. After completion, the reaction mixture is worked up by aqueous extraction and organic solvent washing, followed by drying and concentration to isolate the product as a solid.
Parameter Details
Solvent Acetone
Base Potassium carbonate
Temperature 20 °C
Reaction Time 12 hours
Yield 77%
Purification Extraction, drying, recrystallization

This method is well-documented for related compounds such as 2-bromo-1-(2,4-dichlorophenyl)ethanone and can be adapted for the pyridinyl analog with similar efficiency.

Halogen Exchange and Protection Strategies

In some cases, to suppress undesired halogen exchange or side reactions, the reaction is conducted in the presence of acid catalysts such as p-toluenesulfonic acid in toluene at elevated temperatures (around 130 °C) with azeotropic removal of water.

  • Key Features:
    • Use of p-toluenesulfonic acid as catalyst
    • Reflux in toluene with Dean-Stark apparatus for azeotropic distillation
    • Controlled addition of reactants to maintain low concentration of reactive intermediates
  • Outcome:
    High selectivity (>99% enantiomeric excess in related systems) and suppression of halogen exchange side products
  • Yield: Up to 90% in analogous systems

This approach is particularly useful when synthesizing chiral or sensitive derivatives of bromoethanones, ensuring high purity and selectivity.

Microwave-Assisted Synthesis in Polyethylene Glycol (PEG-400) and Water

A green chemistry approach involves microwave irradiation of the reaction mixture containing the ethanone precursor and brominating agents in a PEG-400/water medium.

  • Reaction Conditions:
    • Solvent: PEG-400 and water mixture (1:1)
    • Microwave power: 300 W
    • Temperature: 90 °C
    • Time: Approximately 8 minutes (0.1333 hours)
  • Advantages:
    • Rapid reaction times
    • Environmentally friendly solvent system
    • Reusability of PEG solvent system for multiple cycles
  • Yield: 88-90% for related phenacyl bromides

This method offers a sustainable alternative with high efficiency and minimal waste generation.

Synthetic Route via Pyridinyl Ethanone Precursors

In some research contexts, the this compound is prepared starting from 1-(2,4-dichloropyridin-3-yl)ethanone, which itself can be synthesized by coupling or substitution reactions involving dichloropyridine derivatives.

  • Typical Steps:
    • Preparation of 1-(2,4-dichloropyridin-3-yl)ethanone via Friedel-Crafts acylation or related methods
    • Alpha-bromination as described above
  • Reagents: Bromine or NBS, base (K2CO3 or NaOH), solvents like acetone or ethanol
  • Reaction Monitoring: TLC, GC, or LC-MS to confirm completion

This route is supported by literature on pyridinyl ketone derivatives and their halogenated analogs.

Data Table Summarizing Preparation Methods

Method Solvent/System Catalyst/Base Temperature Time Yield (%) Notes
Direct bromination with K2CO3 Acetone Potassium carbonate 20 °C 12 h 77 Standard alpha-bromination
Acid-catalyzed halogen exchange Toluene + p-TsOH p-Toluenesulfonic acid 130 °C Reflux Up to 90 Suppresses halogen exchange side products
Microwave-assisted in PEG-400 PEG-400 + Water None (microwave) 90 °C ~8 min 88-90 Green chemistry, rapid, reusable solvent
Stepwise synthesis from pyridinyl ethanone Various (acetone, ethanol) Base (NaOH, K2CO3) RT to reflux 8-12 h Variable Requires precursor synthesis

Research Findings and Notes

  • The alpha-bromination of ethanones bearing pyridinyl groups is sensitive to reaction conditions; mild bases and controlled temperatures favor high yields and purity.
  • Use of acid catalysts and azeotropic distillation can improve selectivity and suppress halogen exchange, which is critical for chiral or functionalized derivatives.
  • Microwave-assisted synthesis in PEG-400/water is an emerging green method that significantly reduces reaction time and solvent waste while maintaining high yields.
  • Analytical techniques such as LC-MS, NMR (1H-NMR), and GC are essential for monitoring reaction progress and confirming product identity and purity.
  • The preparation methods are adaptable to various substituted pyridinyl ethanones, allowing for structural diversity in the final bromoethanone products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemical Synthesis

a. Intermediate in Organic Synthesis

2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex structures.

  • Example Reaction : The compound can be reacted with potassium carbonate in acetone to yield ethyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-imidazole-2-carboxylate with a yield of 77% under specific conditions (20°C for 12 hours) .

b. Synthesis of Pyridyl Derivatives

The compound is utilized to synthesize pyridyl derivatives that exhibit biological activity. For instance, derivatives containing the pyridyl moiety have been studied for their antifungal and insecticidal properties .

Pharmaceutical Applications

a. Antifungal and Insecticidal Activities

Research has demonstrated that derivatives of this compound possess significant antifungal and insecticidal activities. These compounds are being explored for their potential use as agrochemicals and pharmaceuticals.

  • Case Study : A study published in the Frontiers in Chemistry highlighted the synthesis of novel pyridylpyrazol amide derivatives that showed promising antifungal activities .

b. Development of New Therapeutics

The compound is also being investigated for its role in the development of new therapeutic agents targeting various diseases. The modification of its structure can lead to compounds that interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the pyridine ring. The carbonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and applications of halogenated ethanones depend on the type and position of substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituent Positions Melting Point (°C) Key Reactivity Features
2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone C₇H₄BrCl₂NO 2,4-Cl; 3-BrCOCH₃ 128 High electrophilicity at bromoacetyl group
1-(5-Bromo-2-chloropyridin-3-yl)ethanone C₇H₅BrClNO 2-Cl; 5-Br; 3-COCH₃ Not reported Similar bromoacetyl reactivity; positional isomerism alters electronic effects
2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone C₇H₅BrClNO 4-Cl; 2-BrCOCH₃ Not reported Chlorine at pyridine-4 alters ring electron density
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone C₉H₆BrN₂O Fused pyrrole-pyridine system 280–282 Enhanced stability due to fused aromatic system; high melting point
2-Bromo-1-(3-nitrophenyl)ethanone C₈H₆BrNO₃ 3-NO₂ on benzene ring Not reported Nitro group increases electrophilicity; used in crystallography studies
1-(2-Bromo-4-chloropyridin-3-yl)ethanone C₇H₅BrClNO 2-Br; 4-Cl; 3-COCH₃ Not reported Positional isomerism affects steric hindrance

Key Research Findings

  • Positional Isomerism: The placement of halogens on the pyridine ring significantly impacts reactivity. For example, 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5) shows a structural similarity score of 0.84 to the target compound but differs in regioselectivity during coupling reactions .
  • Catalytic Efficiency: Brominated ethanones are superior to chlorinated ones in Pd-catalyzed cross-couplings, as bromine is a better leaving group .
  • Crystallography: Single-crystal X-ray studies of analogs like 2-Bromo-1-(3-nitrophenyl)ethanone reveal planar configurations and intermolecular halogen bonding, which inform material design .

Biological Activity

2-Bromo-1-(2,4-dichloropyridin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C_7H_5BrCl_2N_O, with a molecular weight of approximately 236.48 g/mol. The compound features a bromine atom and two chlorine atoms attached to a pyridine ring, contributing to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Antifungal Properties : The compound has shown potential antifungal activity against several strains, indicating its usefulness in treating fungal infections.
  • Anticancer Effects : Some studies have indicated that this compound may inhibit the growth of cancer cells. Its mechanism likely involves the disruption of cellular processes through interaction with specific molecular targets .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of halogen atoms enhances the compound's binding affinity to enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Interaction : The compound may also interact with specific receptors involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalActivity against fungal strains
AnticancerInhibition of cancer cell growth

Case Study: Anticancer Activity

In a recent study, the anticancer effects of this compound were evaluated using various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity. The study suggested that the compound induces apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.